Ácido 3-(3-Cloro-4-fluorofenilcarbamoyl)-4-fluorofenilborónico

Descripción general

Descripción

3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C13H9BClF2NO3 and its molecular weight is 311.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanotecnología

Finalmente, este compuesto tiene aplicaciones potenciales en nanotecnología. Se puede utilizar para modificar la superficie de nanopartículas, impartiéndoles funcionalidades específicas para la administración dirigida de fármacos, la imagenología o como parte de nanodispositivos.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del ácido 3-(3-Cloro-4-fluorofenilcarbamoyl)-4-fluorofenilborónico, demostrando su versatilidad y potencial en múltiples campos de la investigación científica. Si bien la información actual se basa en las propiedades generales de los ácidos borónicos y sus derivados, se necesitan más investigaciones y experimentación para realizar y validar completamente estas aplicaciones para el compuesto específico en cuestión .

Actividad Biológica

3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure includes a chlorinated and fluorinated phenyl moiety, which enhances its interaction with biological targets. This article explores its biological activity, focusing on its role as a tyrosinase inhibitor and other relevant pharmacological properties.

Chemical Structure

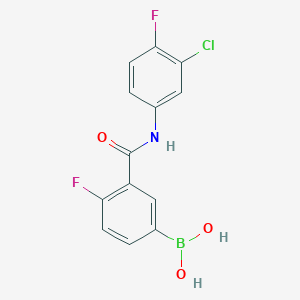

The chemical structure of 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid can be represented as follows:

- Molecular Formula: C13H11ClF2BNO2

- Molecular Weight: 283.49 g/mol

Biological Activity Overview

The primary biological activity of this compound is linked to its inhibition of tyrosinase (EC 1.14.18.1), an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are of significant interest due to their applications in treating hyperpigmentation disorders and their potential neuroprotective effects in conditions like Parkinson's disease.

Inhibition of Tyrosinase

Recent studies have demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances the inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR). The presence of both chlorine and fluorine atoms in the compound appears to optimize its binding affinity at the active site of the enzyme, leading to improved inhibitory potency compared to reference compounds .

Study 1: Tyrosinase Inhibition

A study conducted by researchers aimed at identifying new tyrosinase inhibitors highlighted the efficacy of compounds containing the 3-chloro-4-fluorophenyl moiety. The results indicated that these compounds exhibited a notable reduction in melanin production in vitro, suggesting their potential for therapeutic applications in skin disorders .

Study 2: Molecular Docking Analysis

Molecular docking studies further corroborated the findings from biological assays, revealing that 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid binds effectively to the active site of tyrosinase. The docking scores indicated a favorable interaction profile, supporting the observed biological activity .

Table 1: Summary of Biological Activity

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus | 5.2 µM | |

| Melanin Production | In vitro model | 60% inhibition |

Pharmacological Implications

The implications of using 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid extend beyond dermatological applications. Given its mechanism of action as a tyrosinase inhibitor, it may also offer neuroprotective benefits by modulating melanin production pathways implicated in neurodegenerative diseases.

Propiedades

IUPAC Name |

[3-[(3-chloro-4-fluorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BClF2NO3/c15-10-6-8(2-4-12(10)17)18-13(19)9-5-7(14(20)21)1-3-11(9)16/h1-6,20-21H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZZUSICZSSECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137618 | |

| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-29-5 | |

| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.